
4-(2,6-dichloropyrimidin-4-yl)pipérazine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a dichloropyrimidine moiety
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells.
Case Study:
A study demonstrated that a related compound exhibited an IC₅₀ value of 0.99 μM against the BT-474 breast cancer cell line, indicating significant antiproliferative activity. The mechanism was linked to apoptosis induction and tubulin polymerization inhibition .
GPR119 Agonism
Compounds derived from tert-butyl piperazine carboxylates have been explored as potential GPR119 agonists, which are relevant for the treatment of type 2 diabetes mellitus. GPR119 is a G-protein coupled receptor that plays a crucial role in glucose homeostasis.
Research Findings:
In vitro studies showed that certain analogs demonstrated comparable or superior efficacy to known GPR119 agonists, suggesting their potential in diabetes management . The synthesis of these compounds often employs one-pot click chemistry, resulting in high yields and purities.
Diabetes Management
The ability of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate derivatives to activate GPR119 positions them as candidates for developing new treatments for type 2 diabetes. Their mechanism involves enhancing insulin secretion and reducing blood glucose levels.
Antiviral Activity
Emerging research has indicated that similar compounds may exhibit antiviral properties against influenza viruses by targeting viral polymerase complexes. This suggests a broader therapeutic application beyond metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.
Oxidation and Reduction: While less common, the piperazine ring can be subjected to oxidation or reduction under specific conditions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, and heat.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the chlorine atoms on the pyrimidine ring.
Hydrolysis: The corresponding amine derivative of the piperazine ring.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its dichloropyrimidine moiety. This interaction can inhibit specific enzymes or receptors, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and selectivity for its molecular targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness:
- Structural Features: The presence of two chlorine atoms on the pyrimidine ring distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.
- Applications: Its unique structure makes it particularly suitable for specific applications in drug development and material science .
Activité Biologique
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1155306-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H18Cl2N4O2
- Molecular Weight : 333.21 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which may contribute to its biological properties.
The biological activity of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate is largely attributed to its interaction with various biological targets:
- Protein Tyrosine Kinases (PTKs) : The compound has been studied for its binding affinity to PTKs, which play crucial roles in cell signaling and proliferation. Inhibiting these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been tested against human tumor cell lines, showing promising results in inhibiting cell growth .
Biological Activity Overview
Research Findings
- In Vitro Studies : A study assessed the compound's efficacy against two human tumor cell lines (CCRF-HSB-2 and KB). Results indicated that the compound significantly inhibited cell growth, with IC50 values suggesting effectiveness comparable to standard antitumor agents like Ara-C .
- Molecular Docking Studies : Computational analyses have shown that tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate has favorable binding interactions with key targets involved in cancer signaling pathways. These studies help elucidate the mechanism by which the compound exerts its biological effects .
- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of the compound. Early findings suggest favorable ADME profiles, indicating potential for therapeutic use .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers treated CCRF-HSB-2 cells with varying concentrations of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate. The study revealed:
- Concentration Range Tested : 0.1 µM to 10 µM
- Results : Significant reduction in cell viability at concentrations above 1 µM.
This suggests that the compound may serve as a lead candidate for developing new cancer therapies targeting PTKs.
Case Study 2: Molecular Interaction Analysis
A molecular docking study evaluated the binding affinity of the compound to different PTK targets:
- Target Proteins : BCR-Abl and other oncogenic kinases.
- Findings : High binding affinity was observed, indicating potential as a selective inhibitor.
These findings support further exploration into the therapeutic applications of this compound in oncology.
Propriétés
IUPAC Name |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLJGSQRQHRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561917 | |
Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155306-28-7 | |
Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.